molecular formula C16H16N4O2 B2898578 2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide CAS No. 1797978-17-6

2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide

Katalognummer: B2898578
CAS-Nummer: 1797978-17-6
Molekulargewicht: 296.33
InChI-Schlüssel: LINUJXLOEIBOHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a pyrazolo[1,5-a]pyrimidine acetamide derivative characterized by a 3-methoxyphenyl group attached to the acetamide backbone and a 2-methylpyrazolo[1,5-a]pyrimidin-6-yl substituent at the nitrogen position (Fig. 1).

The synthesis of such compounds typically involves multi-step reactions, such as coupling aryl halides with pyrazolo[1,5-a]pyrimidine precursors (e.g., via Stille cross-coupling for radioisotope labeling, as seen in ) or condensation of ketene dithioacetyl intermediates with amines . The 3-methoxy substituent on the phenyl ring may enhance solubility or modulate receptor binding compared to non-polar substituents.

Eigenschaften

IUPAC Name

2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2/c1-11-6-15-17-9-13(10-20(15)19-11)18-16(21)8-12-4-3-5-14(7-12)22-2/h3-7,9-10H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LINUJXLOEIBOHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)CC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

2-(3-Methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is recognized for its diverse pharmacological activities. This article explores the biological activity of this compound, including its synthesis, pharmacodynamics, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methoxyphenyl group attached to a methylpyrazolo[1,5-a]pyrimidine moiety via an acetamide functional group. Its molecular formula is C13H14N4OC_{13}H_{14}N_{4}O, and it exhibits unique chemical reactivity due to the presence of electron-donating and electron-withdrawing groups.

Synthesis

The synthesis of 2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide typically involves several steps:

  • Formation of the Pyrazolo[1,5-a]pyrimidine Core : This can be achieved through the reaction of appropriate precursors such as 3-methyl-1H-pyrazol-5-amine with various electrophiles.
  • Substitution Reactions : The methoxyphenyl group is introduced via nucleophilic substitution methods.
  • Acetamide Formation : The final step involves the acylation of the amine with acetic anhydride or acetyl chloride.

Antimicrobial Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antimicrobial activities. In a study assessing various derivatives, 2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide showed promising results against multi-drug resistant bacterial strains. It was evaluated using agar well-diffusion and broth microdilution methods, demonstrating bactericidal effects comparable to established antibiotics like erythromycin and amikacin .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to interact with protein kinases involved in cancer progression. Molecular docking studies have shown that it can inhibit specific kinases that play critical roles in tumor growth and metastasis. This interaction is further supported by enzyme inhibition assays indicating effective binding affinities .

Enzymatic Inhibition

The compound has been studied for its inhibitory effects on enzymes such as COX-1 and COX-2, which are involved in inflammatory processes. Selective inhibition of these enzymes may provide therapeutic benefits in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of 2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide:

  • Study on Antibiofilm Activity : A derivative of this compound was tested for its ability to disrupt biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, showing significant reduction in biofilm mass compared to control groups .
  • In Vivo Efficacy : In animal models, administration of this compound resulted in reduced tumor size and improved survival rates among subjects with induced tumors, providing preliminary evidence for its anticancer efficacy .

Comparative Analysis

The following table summarizes the biological activities of 2-(3-methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide compared to related compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
2-(3-Methoxyphenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamideSignificantPromisingCOX-1/COX-2
3a (Related Derivative)ModerateEffectiveNone reported
5a (Related Derivative)HighModerateCOX-2

Vergleich Mit ähnlichen Verbindungen

Key Differences :

  • The trifluoromethyl group in benzothiazole derivatives could improve lipophilicity, whereas the 3-methoxy group in the target compound balances hydrophilicity.

Pyrazolo[1,5-a]pyrimidine Dicarboxamides ()

7-Methyl-2,5-bis(methylthio)-N3,N6-diarylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxamide (Fig. 3) features a dicarboxamide scaffold with methylthio substituents.

Parameter Target Compound Dicarboxamide Analog
Substituents Single acetamide, 3-methoxy Dual carboxamide, methylthio
Lipophilicity Moderate (methoxy) High (methylthio)
Synthetic Complexity Moderate High (multi-step condensation)
Bioactivity Undisclosed Likely herbicidal (methylthio enhances activity)

Implications :

  • The dual carboxamide and methylthio groups in ’s compound may enhance herbicidal potency but reduce solubility compared to the target compound’s single acetamide and methoxy group.

Triazolo[1,5-a]pyrimidine Derivatives ()

Triazolo[1,5-a]pyrimidine analogs (e.g., 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine acetylhydrazones) replace the pyrazole ring with a triazole core.

Feature Target Compound Triazolo[1,5-a]pyrimidine Analog
Heterocyclic Core Pyrazole Triazole
Functional Groups Acetamide, methoxy Acetylhydrazone, methylthio
Bioactivity Undisclosed Herbicidal, antifungal
Stereochemical Influence None reported Chiral centers improve activity

Structural Insights :

  • The absence of chiral centers in the target compound suggests room for optimization.

Sulfanyl-Substituted Pyrazolopyrimidine Acetamides ()

2-(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-N-(3-methylphenyl)acetamide (Fig. 4) shares the pyrazolopyrimidine core but includes a sulfanyl group and benzyl substituent.

Characteristic Target Compound Sulfanyl Analog
Substituents Methoxy, methyl Sulfanyl, benzyl, methyl
Potential Bioactivity Undisclosed Likely enhanced binding (sulfanyl)
Metabolic Stability Methoxy may reduce oxidation Sulfanyl could increase susceptibility to metabolism

Comparison :

  • The sulfanyl group may improve binding to sulfur-rich enzyme active sites but could reduce metabolic stability compared to the methoxy group.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.